3-Azido-1-(3-fluoro-4-methoxybenzyl)azetidine

Overview

Description

3-Azido-1-(3-fluoro-4-methoxybenzyl)azetidine is an organic chemical compound. It has a molecular formula of C11H13FN4O and an average mass of 236.245 Da .

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(3-fluoro-4-methoxybenzyl)azetidine consists of an azetidine ring, which is a four-membered cyclic amine, substituted with an azido group, a fluoro group, and a methoxybenzyl group .Scientific Research Applications

Antiviral Activity and Mechanism

Compounds containing azido groups, such as 3'-azido-3'-deoxythymidine (AZT), have been extensively studied for their antiviral properties. AZT, for example, is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. It works by inhibiting the enzyme reverse transcriptase, which is crucial for the replication of HIV. Studies comparing AZT with other azido-containing nucleoside analogs reveal insights into the mechanism of action, pharmacokinetics, and potential for resistance development. The selectivity and potency of these compounds against HIV demonstrate the critical role of the azido functional group and its position on the nucleoside structure in antiviral efficacy (Kong et al., 1992).

Chemical Synthesis and Modification

The chemical synthesis and modification of azetidine derivatives, including those with azido groups, are of significant interest for creating new therapeutic agents. Techniques to synthesize these compounds with high specificity and yield can lead to the discovery of novel drugs with enhanced activity and reduced toxicity. Research into the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the complexity and potential of synthesizing azetidine-based compounds for therapeutic use (Marichev et al., 2019).

Application in Drug Design

The design and synthesis of novel compounds that can serve as prodrugs or active pharmaceutical ingredients (APIs) are crucial for expanding the range of treatments for various diseases, including viral infections. Studies on the synthesis and antiviral activities of azetidine-containing compounds, such as those modifying the sugar moiety of nucleosides, underscore the importance of structural variations in enhancing drug efficacy and pharmacokinetic properties (Poirot et al., 2001).

properties

IUPAC Name |

3-azido-1-[(3-fluoro-4-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O/c1-17-11-3-2-8(4-10(11)12)5-16-6-9(7-16)14-15-13/h2-4,9H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIROXZMTRTWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC(C2)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(3-fluoro-4-methoxybenzyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

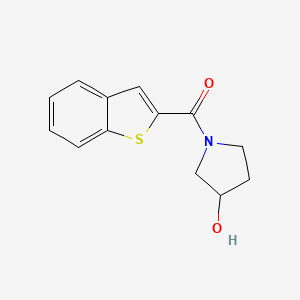

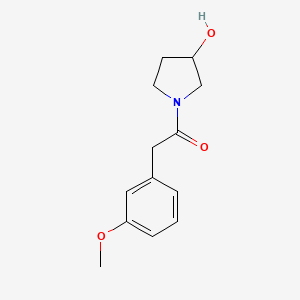

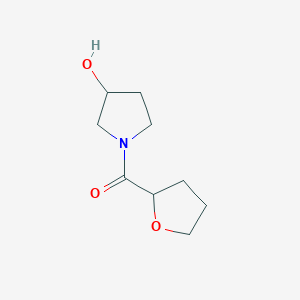

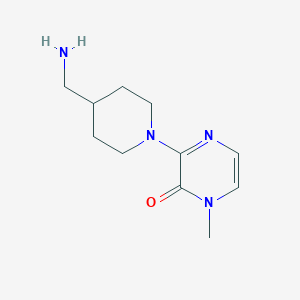

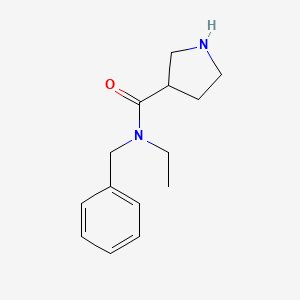

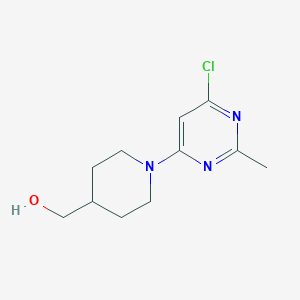

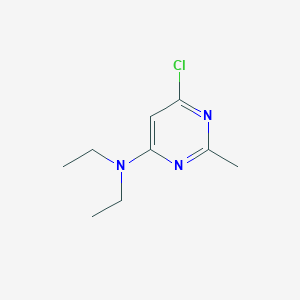

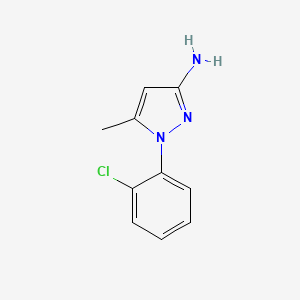

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)

![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)

![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)

![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)

![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)